2-[(3-iodobenzoyl)amino]benzamide
Description
Properties
IUPAC Name |
2-[(3-iodobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZRRPJGAWJANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362341 | |
| Record name | 2-[(3-iodobenzoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-30-1 | |
| Record name | 2-[(3-iodobenzoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action and Biological Interactions in Vitro Investigations
Elucidation of Specific Molecular Targets and Ligand Binding Events
The initial step in understanding a compound's mechanism of action is to identify its specific molecular targets. This involves a range of biochemical and biophysical assays designed to measure the direct interaction between the compound and biological macromolecules.
Benzamide (B126) derivatives have been widely investigated as inhibitors of various enzymes, playing roles in a multitude of physiological and pathological processes.
Acetylcholinesterase and Butyrylcholinesterase: A number of benzamide-based compounds have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. For instance, a series of benzamides demonstrated potent, multi-site inhibition of human AChE, with some compounds exhibiting inhibitory constants (Ki) in the nanomolar range. These compounds often interact with both the catalytic and peripheral anionic sites of the enzyme.
β-Secretase (BACE1): The β-secretase enzyme is a key target in Alzheimer's disease research as it is involved in the production of amyloid-β peptides. Certain benzamide derivatives have been shown to possess inhibitory activity against BACE1. Elevated BACE1 expression has been linked to dysfunction in immune cells, suggesting a role beyond the central nervous system.
Kinases: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. The benzamide scaffold has been utilized in the development of kinase inhibitors. For example, a series of 2-amino-3,5-diarylbenzamides were identified as potent and selective inhibitors of I-kappa B kinase α (IKK-α) and IKK-β, with pIC50 values indicating significant inhibitory activity. Additionally, 3-aminobenzamide (B1265367) has been reported to indirectly inhibit protein kinase C in the U-937 cell line.
Table 1: Enzyme Inhibition by Structurally Related Benzamide Derivatives
| Enzyme | Compound Class | Observed Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | Benzamides | Inhibition (Ki in nM range) |
| Butyrylcholinesterase (BChE) | Benzamides | Inhibition |
| β-Secretase (BACE1) | Benzamides | Inhibition |
| I-kappa B kinase (IKK) | 2-amino-3,5-diarylbenzamides | Inhibition (pIC50 up to 7.0 for IKK-β) |
| Protein Kinase C (PKC) | 3-aminobenzamide | Indirect Inhibition |
Beyond enzymes, G-protein coupled receptors (GPCRs) and nuclear receptors represent major classes of drug targets.
Adenosine (B11128) Receptors: Structurally similar compounds, such as 2-amino-3-benzoylthiophenes, have been shown to act as allosteric enhancers of the adenosine A1 receptor. These compounds increase the binding of agonist ligands to the receptor, suggesting a modulatory role. The pharmacology of adenosine receptors, particularly the A3 subtype, can exhibit significant species-dependent differences, which is an important consideration in translational research.
Nuclear Receptors: The broad therapeutic potential of modulating nuclear receptors has led to investigations into various chemical scaffolds. While direct binding data for 2-[(3-iodobenzoyl)amino]benzamide on specific nuclear receptors is not readily available, patents suggest that benzamide-like structures could be designed to modulate the activity of nuclear receptors such as estrogen, thyroid, and retinoid receptors.
To characterize the direct physical binding between a compound and its protein target, several biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. It provides real-time data on the association and dissociation rates of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Differential Scanning Fluorimetry (DSF): DSF, also known as thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein in the presence of a compound indicates a stabilizing interaction.
While these techniques are standard in drug discovery and molecular biology, specific SPR, ITC, or DSF data for this compound is not currently published.
Modulation of Intracellular Signaling Pathways and Cellular Processes (in vitro cell line models)
The binding of a compound to its molecular target initiates a cascade of events within the cell, altering signaling pathways and cellular functions. Cell line models are invaluable tools for studying these effects.
Signaling Cascades: The inhibition of kinases, such as IKK, by benzamide derivatives can be expected to impact the NF-κB signaling pathway, which is crucial in inflammation and immunity. Similarly, modulation of adenosine receptors would affect downstream pathways regulated by cyclic AMP (cAMP). The inhibition of histone deacetylases (HDACs) by some 2-aminobenzamide-type inhibitors has been shown to lead to cell cycle arrest and apoptosis, as demonstrated by Western blot analyses and flow cytometry.
Protein Expression: The modulation of nuclear receptors can directly alter the transcription and subsequent expression of target genes.
Understanding how a compound enters a cell and where it localizes is critical for its biological activity.
Cellular Uptake: The physicochemical properties of a molecule, such as its lipophilicity and charge, influence its ability to cross the cell membrane. The design of some benzamide derivatives has explicitly included moieties to enhance cellular uptake.
Subcellular Localization: The site of action of a compound is determined by its subcellular localization. For instance, compounds targeting nuclear receptors must be able to enter the nucleus. While specific studies on the subcellular distribution of this compound are not available, related compounds have been designed to act on intracellular targets.
Biochemical Characterization of Biological Activity
Comprehensive biochemical characterization of a compound is fundamental to understanding its potential therapeutic applications and mechanism of action. This typically involves determining its potency and efficacy through various assays and studying the kinetics of its interaction with biological targets.
Half-maximal Inhibitory Concentration (IC50) and Half-maximal Effective Concentration (EC50) Determinations in Biochemical and Cell-Based Assays
The IC50 value is a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. These values are critical for comparing the potency of different compounds and are determined through a variety of in vitro assays.
Currently, there is no publicly available scientific literature that reports specific IC50 or EC50 values for this compound in any biochemical or cell-based assay.
Kinetic Studies of Molecular Target Interactions
As of the current date, no kinetic studies detailing the molecular target interactions of this compound have been published in the scientific literature.
Investigations into the Role of Iodine in Biological Activity and Molecular Recognition
The inclusion of a halogen atom, such as iodine, in a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogen bonds can play a critical role in molecular recognition, enhancing binding affinity and specificity for a target protein. The iodine atom in this compound is positioned at the meta-position of the benzoyl ring, a location that could potentially influence its interaction with biological targets.
However, specific research dedicated to elucidating the role of this iodine atom in the context of the biological activity and molecular recognition of this compound has not been identified in the available scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for 2-[(3-iodobenzoyl)amino]benzamide Derivatives
The design of derivatives based on the this compound scaffold is a meticulous process guided by established medicinal chemistry principles. The primary goal is to enhance potency, selectivity, and drug-like properties through systematic structural modifications.
Rational drug design for this class of compounds often leverages the known binding modes of related inhibitors. For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, the benzamide (B126) portion is a well-established pharmacophore that mimics the nicotinamide (B372718) moiety of the NAD+ substrate. nih.gov The design process frequently involves computational methods to predict binding affinities and guide the synthesis of novel analogs.
Scaffold hopping is a powerful strategy employed to discover new, structurally distinct molecules that retain the desired biological activity. nih.govniper.gov.in This approach can lead to compounds with improved intellectual property positions and optimized physicochemical properties. For derivatives of this compound, this could involve replacing the central benzamide core with other heterocyclic systems that maintain the crucial hydrogen bonding interactions with the target protein. nih.govmdpi.com Such a strategy aims to explore new chemical space while preserving the key pharmacophoric features. niper.gov.in
The 2-aminobenzamide (B116534) core is a critical component for the biological activity of this compound class, particularly as PARP inhibitors. researchgate.net Modifications to this core can significantly impact potency and selectivity. The primary amide group is often crucial for forming key hydrogen bonds with the active site of the target enzyme. researchgate.net
Systematic modifications often focus on the substitution pattern of the aniline (B41778) ring of the benzamide. Introducing various substituents can modulate the electronic properties and conformation of the molecule, thereby influencing its binding affinity. For example, the introduction of small alkyl or electron-withdrawing groups can fine-tune the molecule's interaction with the target.
Table 1: Impact of Benzamide Core Modifications on Activity
| Modification | Rationale | Potential Impact on Activity |
| Introduction of small alkyl groups | Explore steric limits of the binding pocket | May enhance van der Waals interactions and potency |
| Addition of electron-withdrawing groups | Modulate pKa and hydrogen bonding potential | Can influence binding affinity and selectivity |
| Substitution at different positions | Probe different regions of the binding site | May lead to altered binding modes and improved selectivity |
This table is a generalized representation based on principles of medicinal chemistry and may not reflect specific experimental data for this compound.
The linker connecting the benzoyl ring to the benzamide core, in this case, an amide bond, is also a key determinant of the molecule's conformation and flexibility. Variations in the linker, such as replacing the amide with a triazole or other bioisosteres, can alter the molecule's geometry and its ability to fit into the binding pocket. nih.gov
Bioisosteric replacement is a widely used strategy in drug design to improve a molecule's properties while retaining its biological activity. taylorandfrancis.com In the context of this compound, the iodine atom is a prime candidate for bioisosteric replacement. While iodine can form favorable halogen bonds, it can also lead to metabolic liabilities.
Potential bioisosteres for the iodine atom include other halogens (bromine, chlorine), a cyano group, or an ethynyl (B1212043) group. nih.gov Each replacement will have a different impact on the molecule's size, electronics, and ability to form specific interactions. For example, replacing iodine with a smaller halogen like chlorine would reduce the molecule's size and alter the strength of the halogen bond. An ethynyl group can mimic some of the electronic properties of iodine and act as a weak hydrogen bond donor. nih.gov
Table 2: Potential Bioisosteric Replacements for the 3-Iodo Substituent
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Expected Impact on Molecular Interactions |
| Iodo | Bromo, Chloro | Modulate halogen bond strength and size | Weaker halogen bond, altered steric fit |
| Iodo | Cyano | Mimic electronic properties and size | Potential for dipole-dipole interactions |
| Iodo | Ethynyl | Mimic size and act as a hydrogen bond donor | Formation of hydrogen bonds instead of halogen bonds nih.gov |
This table presents theoretical bioisosteric replacements based on established principles and literature on related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunair.ac.id These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
The development of a QSAR model for this compound derivatives would involve several key steps. First, a dataset of compounds with their corresponding biological activities (e.g., IC50 values for PARP inhibition) would be compiled. frontiersin.org Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. unair.ac.idnih.gov The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability. researchgate.net While specific QSAR models for this compound are not publicly available, studies on related benzamide-based PARP inhibitors have demonstrated the utility of this approach in identifying key structural features that govern activity. nih.gov
Identification of Key Molecular Descriptors for Activity
The biological activity of this compound and its analogs is influenced by specific molecular features. Studies have shown that the presence and position of certain substituents on the benzoyl ring play a crucial role in determining the antimicrobial efficacy of these compounds.
One of the key findings is that compound 5 , which is this compound, demonstrated significant antimicrobial potential. nih.gov This suggests that the iodine atom at the 3-position of the benzoyl ring is a critical molecular descriptor for its activity.
In a comparative study, various derivatives of 2-aminobenzamide were synthesized and evaluated for their antimicrobial properties. The results indicated that while most of the tested compounds exhibited moderate to good activity against one or more bacterial and fungal strains, compound 5 stood out as the most active. nih.gov It showed excellent antifungal activity, particularly against Aspergillus fumigatus, even surpassing the standard drug Clotrimazole in potency. nih.gov Furthermore, it displayed good antibacterial activity against all tested bacterial strains. nih.gov
The factors influencing the activity of these compounds were explored, and the superior performance of compound 5 highlights the importance of the 3-iodo substitution on the benzoyl ring for potent antimicrobial action. nih.gov
Conformational Analysis and its Influence on Biological Activity and Binding Affinity
The three-dimensional arrangement of a molecule, or its conformation, can significantly impact its interaction with biological targets and, consequently, its biological activity. For this compound and its related compounds, conformational analysis helps in understanding the structure-activity relationship at a deeper level.
The antimicrobial screening of a series of 2-aminobenzamide derivatives revealed that compound 5 (this compound) possessed excellent antimicrobial potential, while other analogs showed low to moderate activity. nih.gov This difference in activity can be partly attributed to the conformational preferences of these molecules.
Potential pharmacophore sites were identified, and the activity of the compounds was related to their structures in solution. nih.gov This implies that the specific spatial arrangement of the key functional groups in this compound is conducive to its potent antimicrobial effects. The conformation of the molecule likely allows for optimal interaction with the active site of its target in microorganisms, leading to the observed high efficacy.
The results from these studies underscore the tremendous biological potential of this compound and suggest that its specific conformational and structural features are key to its potent antimicrobial activity, making it a subject of interest for further research. nih.gov
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-[(3-iodobenzoyl)amino]benzamide, docking simulations are primarily used to predict its binding mode and affinity within the active site of its target protein, most notably PARP-1.
Molecular docking studies have been instrumental in identifying the putative binding pocket for benzamide-based inhibitors within the catalytic domain of PARP-1. These simulations have shown that inhibitors like this compound likely occupy the nicotinamide (B372718) binding pocket of the enzyme. nih.gov The benzamide (B126) scaffold is predicted to form key hydrogen bond interactions with the backbone of Gly863 and a side-chain interaction with Ser904, which are crucial for anchoring the inhibitor in the active site. nih.gov
The 3-iodobenzoyl moiety is predicted to extend into a region of the binding pocket where it can form additional interactions. The iodine atom, being a bulky and lipophilic substituent, can engage in favorable van der Waals and hydrophobic interactions with surrounding amino acid residues. While specific data for this compound is not publicly available, studies on similar benzamide derivatives have identified key interacting residues within the PARP-1 active site. nih.govnih.gov
Table 1: Predicted Key Interacting Residues for Benzamide Scaffolds in the PARP-1 Active Site
| Interacting Residue | Type of Interaction |
|---|---|
| Gly863 | Hydrogen Bond |
| Ser904 | Hydrogen Bond |
| Arg878 | Pi-Cation Interaction |
| Tyr896 | Pi-Pi Stacking |
| Asp766 | Potential for Hydrogen Bonding |
This table is illustrative and based on data for similar benzamide-based PARP-1 inhibitors.
Docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed in kcal/mol, provide a relative ranking of different compounds and binding poses. For a series of phenyl benzamide derivatives, docking analysis revealed Glide scores comparable to the known PARP inhibitor Olaparib, indicating strong binding potential. researchgate.net For instance, a representative compound, 2D, from a study on phenyl benzamide derivatives showed a Glide score of -6.53 kcal/mol. researchgate.net
Furthermore, more computationally intensive methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy. For compound 2D, the calculated binding free energy was -87.20 kcal/mol, which was close to that of Olaparib (-88.81 kcal/mol), suggesting a high binding affinity. researchgate.net It is anticipated that this compound would exhibit a similarly favorable binding energy due to its structural similarities to these studied compounds.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.
MD simulations are crucial for assessing the stability of the predicted binding pose of this compound within the PARP-1 active site. These simulations can reveal whether the key interactions identified in docking are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. For a series of phenyl benzamide derivatives, MD simulations showed minimal RMSD fluctuations (1.2 to 2.7 Å), indicating strong and stable binding. researchgate.net
The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that are affected by ligand binding, providing insights into the conformational changes induced by the inhibitor. For the aforementioned phenyl benzamide derivatives, RMSF values were generally low (0.5 to 0.9 Å), further supporting the stability of the complex. researchgate.net
MD simulations explicitly model the solvent (usually water), allowing for a detailed analysis of its role in ligand binding. Water molecules can mediate interactions between the ligand and the protein, and understanding their placement and dynamics is crucial for accurate binding predictions. The diffusion of the ligand in and out of the binding pocket can also be studied, providing insights into the kinetics of binding.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of this compound at a subatomic level. These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.
Table 2: Representative Quantum Chemical Properties for a Benzamide Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Dipole Moment | 3.5 D |
This table presents hypothetical yet representative values for a benzamide derivative based on published data for similar compounds to illustrate the type of information gained from DFT calculations.
These quantum chemical insights complement the findings from molecular docking and MD simulations, providing a more complete picture of the chemical and biological properties of this compound.
Electronic Structure and Reactivity Descriptors
A thorough search of scientific literature and chemical databases did not yield any specific studies on the electronic structure, frontier molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, or reactivity descriptors for this compound. Such studies are fundamental to understanding a molecule's reactivity, stability, and potential interaction with biological targets. The absence of this information precludes a detailed discussion of its electronic properties.
Spectroscopic Property Predictions
Similarly, there are no available research articles that focus on the theoretical prediction of spectroscopic properties for this compound for advanced research purposes. While basic spectroscopic data might be generated during synthesis for characterization, in-depth computational predictions of spectra (e.g., Nuclear Magnetic Resonance - NMR, Infrared - IR) that could aid in more complex structural analysis or the interpretation of dynamic behaviors are not present in the current body of scientific literature.
Cheminformatics and Virtual Screening Methodologies
The application of cheminformatics and virtual screening is crucial in modern drug discovery and materials science for identifying lead compounds. A search for the use of this compound as a scaffold or query molecule in cheminformatics databases or virtual screening campaigns did not return any specific results. This indicates that its potential as a lead structure or fragment in the design of new functional molecules has not yet been explored or documented in publicly accessible research.
Advanced Analytical Methodologies for Research on 2 3 Iodobenzoyl Amino Benzamide
High-Resolution Spectroscopic Techniques for In-Depth Structural and Conformational Analysis
Advanced spectroscopic methods are indispensable for a detailed understanding of the three-dimensional structure and conformational dynamics of 2-[(3-iodobenzoyl)amino]benzamide.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR techniques, such as 2D NMR and solid-state NMR, provide unparalleled insights into the molecular structure and conformation of this compound.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the proton (¹H) and carbon (¹³C) signals, respectively. For instance, in a study utilizing a 400 MHz spectrometer with DMSO-d₆ as the solvent, the following ¹H NMR chemical shifts (δ) were observed: 11.54 (s, 1H), 8.65 (d, J=8.4 Hz, 1H), 8.30 (t, J=1.8 Hz, 1H), 8.07 (dt, J=7.8, 1.4 Hz, 1H), 7.97 (ddd, J=8.2, 1.8, 1.0 Hz, 1H), 7.89 (s, 1H), 7.66 (dd, J=7.8, 1.4 Hz, 1H), 7.59 (ddd, J=8.4, 7.2, 1.4 Hz, 1H), 7.42 (t, J=7.9 Hz, 1H), 7.23 (td, J=7.7, 1.0 Hz, 1H). The corresponding ¹³C NMR shifts were: 165.7, 168.9, 141.4, 139.5, 137.2, 136.6, 132.5, 131.2, 128.9, 128.0, 123.6, 122.3, 121.2, 95.1. These assignments are crucial for confirming the connectivity of the molecule.
Solid-State NMR (ssNMR): While solution-state NMR provides information about the average conformation in a solvent, ssNMR can reveal the structure of this compound in its solid, crystalline form. This is particularly valuable for studying its conformation within a protein binding site, providing a more biologically relevant picture.
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for studying its fragmentation patterns.
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₄H₁₁IN₂O₂), the calculated exact mass is 365.9865. Experimental HRMS data showing a mass-to-charge ratio (m/z) very close to this value confirms the compound's identity. For example, an observed m/z of 365.9863 would be well within the acceptable error margin.
Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), involve inducing the fragmentation of the parent ion and analyzing the resulting fragment ions. This provides valuable structural information. Key fragmentation pathways for this compound would likely involve cleavage of the amide bonds.
Table 1: Illustrative MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 366.9938 [M+H]⁺ | 231.0291 | Loss of C₇H₄INO |
| 366.9938 [M+H]⁺ | 121.0655 | [C₇H₇N₂O]⁺ |
X-ray Crystallography of the Compound and its Complexes with Biological Targets
Furthermore, co-crystallization of this compound with its biological targets, such as enzymes or receptors, can reveal the specific molecular interactions responsible for its activity. These crystallographic studies can show the precise orientation of the compound within the binding site and identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis in Research
Advanced chromatographic techniques are essential for ensuring the purity of this compound used in research and for analyzing its presence in complex mixtures.
High-performance liquid chromatography (HPLC) is a cornerstone technique for purity assessment. A typical method might employ a reversed-phase C18 column with a gradient elution system, for example, using a mobile phase of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected by a UV detector at a specific wavelength. For instance, a purity of >98% is often required for research applications.
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Biophysical Techniques for Quantitative Characterization of Molecular Interactions
Biophysical techniques are employed to quantitatively characterize the binding of this compound to its biological targets. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rate constants, kₐ and kₔ) and affinity (equilibrium dissociation constant, Kₔ) of the interaction between this compound and a target protein immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering deep insights into the driving forces of the binding event.
Future Research Directions and Unexplored Potential of 2 3 Iodobenzoyl Amino Benzamide
Identification and Validation of Undiscovered Molecular Targets and Mechanisms
A significant area for future investigation is the identification and validation of novel molecular targets and the elucidation of the precise mechanisms of action of 2-[(3-iodobenzoyl)amino]benzamide. While initial studies have implicated certain pathways, a comprehensive understanding of its molecular interactions is likely incomplete. Techniques such as affinity chromatography, chemical proteomics, and yeast three-hybrid systems could be employed to pull down and identify binding partners. Subsequent validation of these targets through genetic and pharmacological approaches will be critical to confirm their relevance to the compound's biological effects. Unraveling these mechanisms will not only provide a deeper understanding of the compound's activity but also potentially reveal new therapeutic targets.
Integration with Advanced Biological Technologies
The integration of this compound with advanced biological technologies represents a promising frontier. High-throughput screening (HTS) and high-content screening (HCS) platforms can be utilized to rapidly assess the compound's effects across a wide range of cell lines and biological assays. Phenotypic screening, in particular, offers an unbiased approach to discover novel biological activities without a preconceived target. By observing the morphological and functional changes in cells treated with the compound, researchers can gain insights into its potential therapeutic applications. Furthermore, the use of automated microscopy and sophisticated image analysis algorithms can provide quantitative data on cellular responses, facilitating a more detailed understanding of the compound's impact on cellular systems.
Refinement and Application of Predictive Computational Models
Computational modeling and simulation offer powerful tools to guide the future development of this compound derivatives. Quantitative structure-activity relationship (QSAR) models can be refined with larger and more diverse datasets to improve their predictive power for biological activity and physicochemical properties. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of the compound with its molecular targets, helping to rationalize observed activities and guide the design of more potent and selective analogs. The development and application of these predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-iodobenzoyl)amino]benzamide, and how do reaction conditions influence product formation?
- Answer : The compound can be synthesized via nucleophilic acyl substitution using 3-iodobenzoyl chloride and 2-aminobenzamide. Key factors include the leaving group (iodine) and reaction conditions. For example, excess protonating agents (e.g., polyphosphoric acid) and high temperatures promote benzimidazole by-products, while milder conditions favor amide formation. Characterization requires IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent analysis, and X-ray crystallography (CCDC data) for structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : IR spectroscopy confirms amide bond formation, while ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the iodine substituent’s deshielding effects. ¹³C NMR detects carbonyl carbons (~168 ppm) and iodinated aromatic carbons. Mass spectrometry (GC-MS or ESI-MS) verifies molecular weight, and X-ray crystallography resolves stereoelectronic effects .
Q. What solvent systems are optimal for recrystallizing this compound?
- Answer : Polar aprotic solvents like DMF or THF mixed with non-polar solvents (hexane/water) yield high-purity crystals. Slow cooling rates (1–2°C/min) and differential scanning calorimetry (DSC) help identify polymorphic forms .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize benzimidazole by-products during synthesis?
- Answer : Reduce protonating agents (e.g., avoid polyphosphoric acid) and maintain temperatures below 80°C. Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor reactions via TLC or HPLC, and employ DFT calculations to predict reactivity based on HOMO-LUMO gaps of precursors .
Q. How do electronic effects of the 3-iodo substituent influence the compound’s reactivity in nucleophilic substitution?
- Answer : The electron-withdrawing iodine enhances electrophilicity of the carbonyl group, accelerating nucleophilic attack. DFT studies show localized LUMO at the carbonyl carbon, making it susceptible to amine nucleophiles. Comparative studies with chloro/bromo analogs reveal slower kinetics due to weaker EW effects .
Q. How to resolve contradictions in reported biological activities of structural analogs?
- Answer : Cross-validate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays). Ensure compound purity via HPLC (>98%) and confirm stereochemistry (X-ray or CD spectroscopy). Adjust experimental concentrations to avoid off-target effects, as seen with benzamide inhibitors affecting metabolic pathways at high doses .
Q. What computational methods predict metabolic stability in drug development?
- Answer : QSAR models analyze iodine’s steric/electronic impact on CYP450 interactions. Molecular docking identifies binding to targets like PARP-1, while ADMET predictors evaluate metabolic clearance. Validate with in vitro liver microsomal assays and LC-MS metabolite profiling .
Methodological Notes
- Data Contradiction Analysis : Compare crystallographic data (CCDC) with computational models to identify conformational discrepancies. For biological studies, use dose-response curves to distinguish specific vs. nonspecific effects .
- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents (e.g., replace iodine with CF₃ or CN) and assess enzymatic inhibition via IC₅₀ measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
